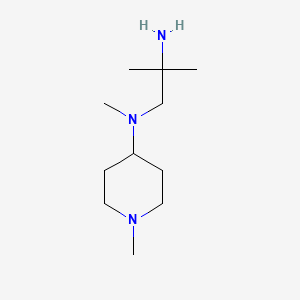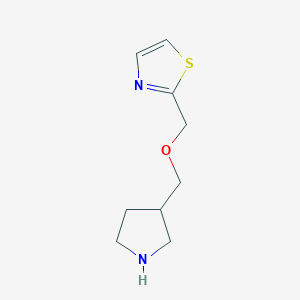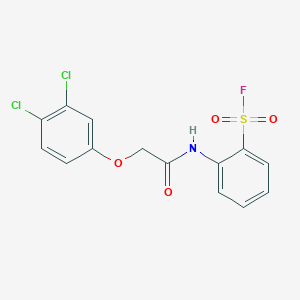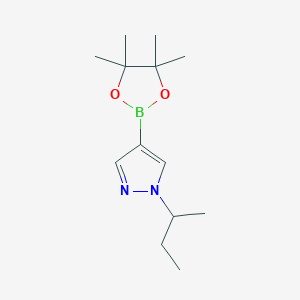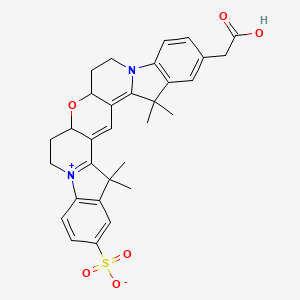
Cy3B carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy 3B is a highly fluorescent dye belonging to the cyanine dye family. It is known for its exceptional brightness and stability, making it a valuable tool in various scientific applications. Unlike other cyanine dyes, Cy 3B is conformationally locked, which prevents photo-isomerization and enhances its fluorescence properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy 3B is typically synthesized through a series of chemical reactions involving the coupling of cyanine dye precursors. The synthesis involves the formation of a polymethine chain, which is then rigidified to prevent isomerization. The dye is often available as an N-hydroxysuccinimide ester or maleimide derivative, which allows for post-synthetic coupling to nucleic acids .
Industrial Production Methods
In industrial settings, Cy 3B is produced using large-scale chemical synthesis techniques. The process involves the preparation of monofunctional dyes, which are then purified and formulated for various applications. The dye is often supplied in a solution of dimethylsulfoxide and dimethylformamide to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Cy 3B undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to attach the dye to nucleic acids or proteins.
Click Chemistry: Utilized for post-synthetic labeling of oligonucleotides.
Amide Bond Formation: Employed to couple the dye to antibodies and other biomolecules.
Common Reagents and Conditions
N-hydroxysuccinimide Esters: Used for coupling reactions.
Maleimide Derivatives: Employed for bioconjugation.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition: Used in click chemistry for efficient labeling
Major Products Formed
The major products formed from these reactions include labeled oligonucleotides, antibodies, and other biomolecules that are used in various scientific assays and imaging techniques .
Aplicaciones Científicas De Investigación
Cy 3B has a wide range of applications in scientific research, including:
Genomics: Used in the synthesis of oligonucleotides for mutation detection and gene expression studies.
Biology: Employed in fluorescence resonance energy transfer (FRET) studies to investigate protein-nucleic acid interactions.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in high-throughput screening assays for drug discovery and development .
Mecanismo De Acción
Cy 3B exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and measured. The rigid polymethine chain in Cy 3B prevents cis-trans isomerization, resulting in higher fluorescence efficiency and stability. This makes it an ideal probe for various fluorescence-based assays .
Comparación Con Compuestos Similares
Similar Compounds
Cy 3: Another cyanine dye with similar fluorescent properties but prone to photo-isomerization.
Cy 5: A cyanine dye with a longer polymethine chain, used in similar applications but with different spectral properties.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths
Uniqueness of Cy 3B
Cy 3B stands out due to its conformationally locked structure, which prevents photo-isomerization and enhances its fluorescence properties. This makes it more stable and efficient compared to other cyanine dyes, making it a preferred choice for sensitive and high-precision applications .
Propiedades
Fórmula molecular |
C31H32N2O6S |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
24-(carboxymethyl)-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate |
InChI |
InChI=1S/C31H32N2O6S/c1-30(2)21-13-17(14-27(34)35)5-7-23(21)32-11-9-25-19(28(30)32)16-20-26(39-25)10-12-33-24-8-6-18(40(36,37)38)15-22(24)31(3,4)29(20)33/h5-8,13,15-16,25-26H,9-12,14H2,1-4H3,(H-,34,35,36,37,38) |
Clave InChI |
KBBYRHUMTYKEFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)CC(=O)O)N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
